molecular formula C14H12O3S B1324151 2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898773-05-2

2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1324151
CAS No.: 898773-05-2
M. Wt: 260.31 g/mol
InChI Key: FGNHFDDAXIQPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene is a heterocyclic compound that belongs to the class of thiophene derivatives. It has a molecular formula of C14H12O3S and a molecular weight of 260.31 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene typically involves the reaction of thiophene derivatives with benzoyl chloride and dioxolane under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a cyclization reaction with dioxolane to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene stands out due to its unique combination of a benzoyl group and a dioxolane ring attached to a thiophene ring. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity .

Biological Activity

2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound characterized by its unique structural features, which include a thiophene ring and a dioxolane moiety. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article presents a comprehensive review of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O3SC_{16}H_{16}O_{3}S, with a molecular weight of approximately 288.36 g/mol. The compound's structure combines both aromatic and heterocyclic components, contributing to its diverse biological applications.

1. Antioxidant Properties

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus625 - 1250
Escherichia coli500 - 1000
Pseudomonas aeruginosa750 - 1500

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

3. Anticancer Activity

Preliminary studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have been conducted on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF-7 (breast cancer).

Cell Line IC50 (µM)
HepG212.5
HCT11615.0
MCF-710.0

These findings indicate that the compound may inhibit cell proliferation effectively while showing lower toxicity to normal cells.

Study on Anticancer Mechanisms

A study explored the mechanisms by which this compound induces apoptosis in cancer cells. The assessment included:

  • EGFR Inhibition : The compound was found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Cell Cycle Analysis : Flow cytometry revealed that treated cells exhibited G0/G1 phase arrest.
  • Mitochondrial Pathway Activation : Western blot analysis showed altered expression of apoptosis-related proteins such as Bax and Bcl-2.

These mechanisms suggest that the compound may function as a potential therapeutic agent in cancer treatment.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNHFDDAXIQPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641918
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-05-2
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.